

# Technical Guide: Physicochemical Properties of 4-(2-Hydroxyethyl)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)phenylboronic acid

Cat. No.: B166353

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## Introduction

**4-(2-Hydroxyethyl)phenylboronic acid** is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties, particularly their ability to form reversible covalent bonds with diols. This property makes them valuable as sensors, in drug delivery systems, and as crucial reagents in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-(2-Hydroxyethyl)phenylboronic acid**, along with relevant experimental protocols and logical workflows.

## Core Physical Properties

The physical characteristics of **4-(2-Hydroxyethyl)phenylboronic acid** are fundamental to its handling, storage, and application in various experimental settings. While experimental data for some properties of this specific molecule are not readily available in the literature, predicted values and data from closely related compounds provide valuable insights.

## General Properties

Property	Value	Source
CAS Number	137756-89-9	
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	165.98 g/mol	<a href="#">[1]</a>
Physical State	Solid (White to Yellow)	<a href="#">[1]</a>

## Thermal and Density Properties

Property	Value	Notes	Source
Melting Point	Not Available	Data for the related compound 4-(hydroxymethyl)phenylboronic acid is 251-256 °C.	<a href="#">[1]</a>
Boiling Point	359.9 ± 44.0 °C	Predicted value at 760 Torr.	<a href="#">[1]</a>
Density	1.20 ± 0.10 g/cm <sup>3</sup>	Predicted value at 20.00 °C.	<a href="#">[1]</a>

## Solubility and Acidity

Property	Value	Notes	Source
Solubility	Not Available	Phenylboronic acids are generally soluble in many polar organic solvents and have low solubility in nonpolar solvents like hexanes. <a href="#">[2]</a>	
pKa	Not Available	The pKa of phenylboronic acid is 8.83. <a href="#">[2]</a> The acidity of arylboronic acids is influenced by substituents on the phenyl ring.	

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While specific experimental spectra for **4-(2-Hydroxyethyl)phenylboronic acid** are not publicly available, the expected chemical shifts can be inferred from data on analogous compounds.

### Expected <sup>1</sup>H NMR Chemical Shifts

The proton NMR spectrum of **4-(2-Hydroxyethyl)phenylboronic acid** is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the hydroxyl protons. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methylene protons adjacent to the phenyl ring and the hydroxyl group would likely appear as triplets in the ranges of 2.7-2.9 ppm and 3.6-3.8 ppm, respectively. The hydroxyl protons of the boronic acid and the ethyl group would be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

### Expected <sup>13</sup>C NMR Chemical Shifts

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons are expected to resonate in the region of 125-140 ppm. The carbon of the methylene group attached to the aromatic ring would be expected around 40 ppm, while the carbon attached to the hydroxyl group would be further downfield, around 63 ppm.

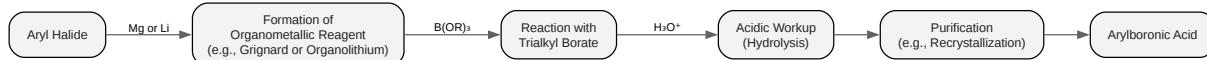
## Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of **4-(2-Hydroxyethyl)phenylboronic acid**, as well as for its application in chemical reactions.

## Synthesis of Arylboronic Acids (General Protocol)

A common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

### Workflow for the Synthesis of an Arylboronic Acid



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Caption: General workflow for the synthesis of arylboronic acids.

### Detailed Methodology:

- Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (e.g., 4-(2-bromoethyl)bromobenzene) in a dry ether solvent (e.g., diethyl ether or THF) is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
- Reaction with Trialkyl Borate: The Grignard solution is cooled to a low temperature (typically  $-78\text{ }^\circ\text{C}$ ) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the

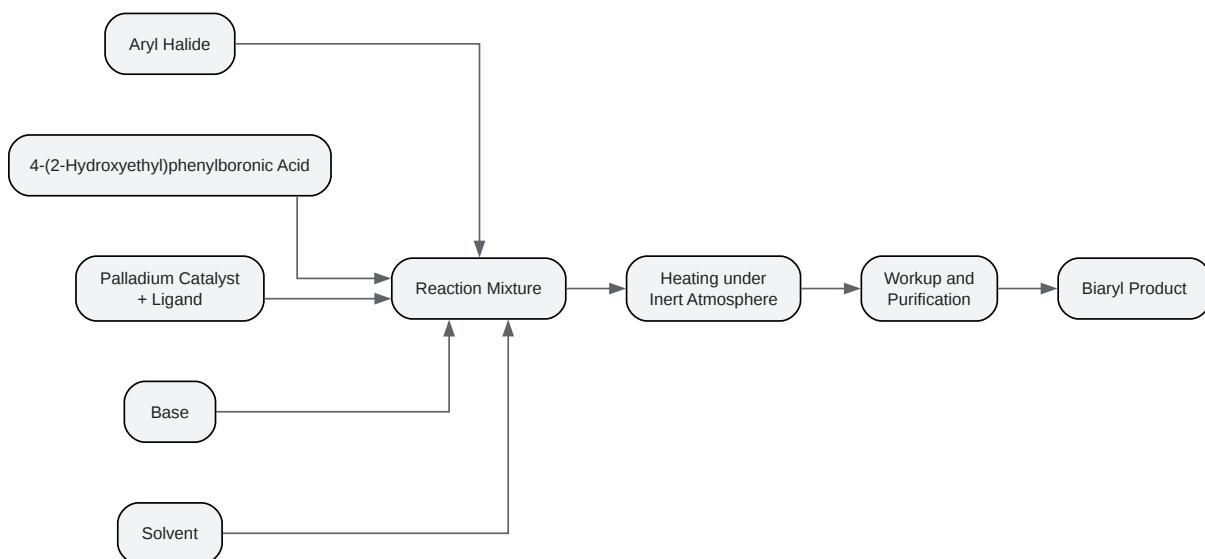
same dry solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- Acidic Workup: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H<sub>2</sub>SO<sub>4</sub>) at 0 °C. This hydrolyzes the borate ester to the boronic acid.
- Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture.

## Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

**4-(2-Hydroxyethyl)phenylboronic acid** is a valuable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

### Workflow for a Suzuki-Miyaura Cross-Coupling Reaction



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## References

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